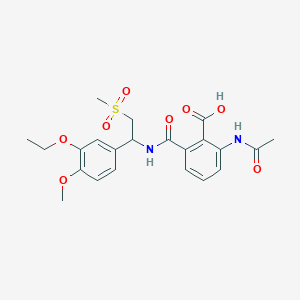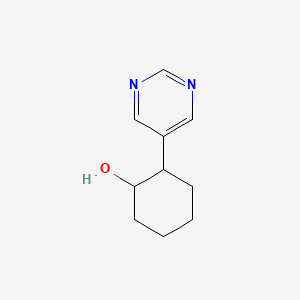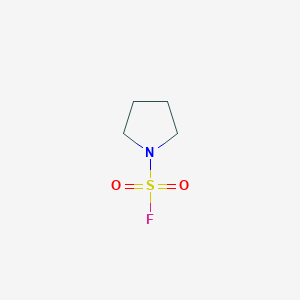![molecular formula C13H8F3NO2 B12314083 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid](/img/structure/B12314083.png)
5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid: is an organic compound that features a difluoromethyl group attached to a pyridine ring, which is further connected to a fluorobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the pyridine ring . The reaction conditions often require the presence of a catalyst, such as palladium or copper, and may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents .
Medicine: In medicine, the compound’s unique properties make it a candidate for drug development. Researchers are exploring its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl group can enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
- 2-(Difluoromethyl)pyridine-4-boronic acid
- 5-(Difluoromethyl)pyridin-2-yl]methanamine oxalate
- 2-(Trifluoromethyl)pyridine-4-boronic acid
Comparison: Compared to similar compounds, 5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid stands out due to its unique combination of the difluoromethyl group and the fluorobenzoic acid moiety. This combination enhances its chemical stability, reactivity, and potential biological activities .
Propiedades
Fórmula molecular |
C13H8F3NO2 |
|---|---|
Peso molecular |
267.20 g/mol |
Nombre IUPAC |
5-[2-(difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C13H8F3NO2/c14-10-2-1-7(5-9(10)13(18)19)8-3-4-17-11(6-8)12(15)16/h1-6,12H,(H,18,19) |
Clave InChI |
DQKYHHATFXTAAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(F)F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B12314001.png)
![N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B12314005.png)
![tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans](/img/structure/B12314011.png)
![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)

![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)
![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)






